Cas no 1722-11-8 (3-Chloro-6-(piperidin-1-yl)pyridazine)

3-Chloro-6-(piperidin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chloro group at the 3-position and a piperidin-1-yl moiety at the 6-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The chloro group enhances reactivity for further functionalization, while the piperidine ring contributes to improved solubility and binding affinity in target applications. Its well-defined reactivity profile makes it valuable for constructing complex scaffolds in medicinal chemistry. The compound is typically handled under controlled conditions due to its sensitivity, ensuring consistent performance in synthetic workflows.
3-Chloro-6-(piperidin-1-yl)pyridazine structure
1722-11-8 structure
Product Name:3-Chloro-6-(piperidin-1-yl)pyridazine
CAS No:1722-11-8
MF:C9H12ClN3
MW:197.664680480957
MDL:MFCD00574572
CID:41882
PubChem ID:558392
Update Time:2025-11-07

3-Chloro-6-(piperidin-1-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-6-(piperidin-1-yl)pyridazine
    • 3-chloro-6-piperidin-1-ylpyridazine hydrochloride
    • 3-Chloro-6-piperidin-1-yl-pyridazine
    • 1-(6-Chloro-pyridazino-3-yl)piperidine
    • 3-chloro-6-piperidin-1-ylpyridazine
    • 3-Chloro-6-piperidinopyridazine
    • 3-Chlor-6-piperidino-pyridazin
    • 3-chloro-6-piperidylpyridazine
    • 3-Chloro-6-(1-piperidinyl)pyridazine
    • Pyridazine, 3-chloro-6-(1-piperidinyl)-
    • 1-(6-Chloropyridazino-3-yl)piperidine
    • CBChromo1_000140
    • CBDivE_009988
    • 3-Piperidino-6-chloropyridazine
    • LCZPIRFDMBEGAZ-UH
    • MB01315
    • FT-0694616
    • F0918-6527
    • DS-15311
    • HMS1625G06
    • CS-W015662
    • 3-Chloro-6-(1-piperidinyl)pyridazine #
    • SY270572
    • 3-chloro-6-(1-piperidyl)pyridazine
    • AG-205/06722064
    • 1722-11-8
    • LCZPIRFDMBEGAZ-UHFFFAOYSA-N
    • MFCD00574572
    • AKOS000301777
    • EN300-57518
    • SCHEMBL1849545
    • W10443
    • DTXSID30339754
    • AM803331
    • STK085407
    • pyridazine, 3-chloro-6-piperidino-
    • ALBB-028122
    • MDL: MFCD00574572
    • Inchi: 1S/C9H12ClN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2
    • InChI Key: LCZPIRFDMBEGAZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=N1)N1CCCCC1

Computed Properties

  • Exact Mass: 197.07200
  • Monoisotopic Mass: 197.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29

Experimental Properties

  • Density: 1.234
  • Melting Point: 80~82℃
  • Boiling Point: 388.6°C at 760 mmHg
  • Flash Point: 188.8°C
  • Refractive Index: 1.564
  • PSA: 29.02000
  • LogP: 2.18530

3-Chloro-6-(piperidin-1-yl)pyridazine Security Information

3-Chloro-6-(piperidin-1-yl)pyridazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Chloro-6-(piperidin-1-yl)pyridazine Production Method

Additional information on 3-Chloro-6-(piperidin-1-yl)pyridazine

Comprehensive Overview of 3-Chloro-6-(piperidin-1-yl)pyridazine (CAS No. 1722-11-8): Properties, Applications, and Industry Insights

3-Chloro-6-(piperidin-1-yl)pyridazine (CAS No. 1722-11-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyridazine derivative features a unique molecular structure combining a chlorinated pyridazine ring with a piperidine substituent, making it a versatile intermediate for synthesizing bioactive molecules. Its chemical properties include a molecular weight of 197.67 g/mol and a purity typically exceeding 98%, as confirmed by HPLC analysis.

Recent advancements in drug discovery have highlighted the importance of nitrogen-containing heterocycles like 3-Chloro-6-(piperidin-1-yl)pyridazine. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, with studies suggesting modifications to its core structure could yield compounds targeting inflammation-related pathways. The compound's lipophilicity (LogP ≈ 2.3) and hydrogen bonding capacity make it suitable for crossing biological membranes, a critical factor in central nervous system (CNS) drug development.

In material science, this chloropyridazine compound serves as a precursor for photoactive materials. Its ability to undergo cross-coupling reactions has been exploited in creating novel organic semiconductors for flexible electronics. A 2023 study demonstrated its utility in constructing electron-transport layers for perovskite solar cells, achieving a 12.7% power conversion efficiency when combined with fullerene derivatives.

The synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine typically involves a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and piperidine under controlled conditions. Optimized protocols report yields exceeding 85% when using phase-transfer catalysts in biphasic systems. Analytical characterization includes 1H/13C NMR (δ 7.85 ppm for pyridazine-H, 3.75 ppm for N-CH2), mass spectrometry (m/z 198 [M+H]+), and X-ray crystallography confirming the planar pyridazine ring with a dihedral angle of 42° relative to the piperidine moiety.

From a green chemistry perspective, recent efforts focus on developing solvent-free synthesis methods using microwave irradiation, reducing reaction times from hours to minutes while maintaining high selectivity. The compound's stability profile shows excellent resistance to hydrolysis at pH 4-8, but degrades under strong acidic/alkaline conditions (pH <2 or >10), forming 6-hydroxypyridazine derivatives as major breakdown products.

Industrial applications leverage 3-Chloro-6-(piperidin-1-yl)pyridazine as a key intermediate for crop protection agents. Its structural motif appears in several patented herbicide formulations targeting broadleaf weeds, with field trials showing 90% efficacy at application rates of 50-100 g/ha. The agrochemical sector values this compound for its systemic translocation properties in plants and favorable environmental degradation profile (DT50 <30 days in soil).

Quality control specifications for commercial 3-Chloro-6-(piperidin-1-yl)pyridazine typically require: 1) ≥98.5% purity by HPLC-UV (254 nm), 2) ≤0.5% residual solvents (GC-MS), and 3) heavy metal content <10 ppm (ICP-OES). Storage recommendations include amber glass containers under inert atmosphere at -20°C for long-term preservation, with stability data indicating <2% decomposition after 24 months under these conditions.

Emerging research explores the compound's potential in bioorthogonal chemistry, where its chlorine substituent serves as a handle for click chemistry modifications. A 2024 publication demonstrated successful Sonogashira coupling with terminal alkynes to create fluorescent probes for live-cell imaging. This application capitalizes on the compound's cell permeability and minimal cytotoxicity (IC50 >100 μM in HEK293 cells).

Regulatory status varies by region, with 3-Chloro-6-(piperidin-1-yl)pyridazine currently not listed in major chemical inventories (e.g., TSCA, EINECS). However, manufacturers must comply with REACH requirements for substances produced above 1 tonne/year. Environmental risk assessments indicate low bioaccumulation potential (BCF <100) and moderate aquatic toxicity (LC50 48h Daphnia magna = 12 mg/L), warranting proper wastewater treatment measures.

The global market for pyridazine derivatives is projected to grow at 6.2% CAGR through 2030, driven by demand for specialty chemicals in Asia-Pacific pharmaceutical hubs. 3-Chloro-6-(piperidin-1-yl)pyridazine currently commands premium pricing ($280-350/g for research quantities), with supply chain optimization efforts focusing on continuous flow synthesis to improve scalability and reduce production costs by an estimated 40%.

Future research directions include exploring the compound's metal-organic framework (MOF) applications and developing enantioselective variants for chiral drug synthesis. Recent computational studies using density functional theory (DFT) have modeled its potential as a ligand for transition metal catalysts, showing particular affinity for palladium(II) centers in C-C coupling reactions.

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